(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17817517
InChI: InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-3-1-2-5(4-11)6(8,9)10/h5H,1-4H2/t5-/m0/s1
SMILES:
Molecular Formula: C6H9ClF3NO2S
Molecular Weight: 251.66 g/mol

(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride

CAS No.:

Cat. No.: VC17817517

Molecular Formula: C6H9ClF3NO2S

Molecular Weight: 251.66 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride -

Specification

Molecular Formula C6H9ClF3NO2S
Molecular Weight 251.66 g/mol
IUPAC Name (3S)-3-(trifluoromethyl)piperidine-1-sulfonyl chloride
Standard InChI InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-3-1-2-5(4-11)6(8,9)10/h5H,1-4H2/t5-/m0/s1
Standard InChI Key ZUCVSILJXILSOY-YFKPBYRVSA-N
Isomeric SMILES C1C[C@@H](CN(C1)S(=O)(=O)Cl)C(F)(F)F
Canonical SMILES C1CC(CN(C1)S(=O)(=O)Cl)C(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s stereochemistry is defined by the (3S)-configuration, which imposes distinct spatial arrangements critical for its interactions in enantioselective reactions. The piperidine ring adopts a chair conformation, with the trifluoromethyl group occupying an equatorial position to minimize steric hindrance. The sulfonyl chloride group (SO2Cl-\text{SO}_2\text{Cl}) at the 1-position introduces strong electron-withdrawing effects, enhancing electrophilicity at the sulfur center.

Key physicochemical parameters include:

  • Molecular weight: 251.66 g/mol

  • CAS Registry Number: 1932162-57-6

  • SMILES notation: O=S(N1C[C@@H](C(F)(F)F)CCC1)(Cl)=O\text{O=S(N1C[C@@H](C(F)(F)F)CCC1)(Cl)=O}

  • IUPAC Name: (3S)-3-(trifluoromethyl)piperidine-1-sulfonyl chloride

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the trifluoromethyl group (δ19F60ppm\delta_{19F} \approx -60 \, \text{ppm}) and sulfonyl chloride protons (δ1H3.23.8ppm\delta_{1H} \approx 3.2–3.8 \, \text{ppm}). Mass spectrometry (MS) shows a molecular ion peak at m/z251.66m/z \, 251.66, consistent with the molecular formula.

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step sequence:

  • Trifluoromethylation: Piperidine derivatives react with trifluoromethyl iodide (CF3I\text{CF}_3\text{I}) in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) to introduce the CF3-\text{CF}_3 group.

  • Sulfonation: The intermediate undergoes chlorosulfonation using sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) or thionyl chloride (SOCl2\text{SOCl}_2) under anhydrous conditions.

Reaction conditions:

  • Temperature: 025C0–25^\circ \text{C} for trifluoromethylation; 5080C50–80^\circ \text{C} for sulfonation.

  • Solvents: Dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) or tetrahydrofuran (THF).

  • Yield: 6075%60–75\% after purification via column chromatography.

Industrial Production

Industrial protocols optimize for scalability and cost-efficiency:

  • Catalyst: Transition-metal catalysts (e.g., CuI) accelerate trifluoromethylation.

  • Purity control: Distillation under reduced pressure (1020mmHg10–20 \, \text{mmHg}) removes excess reagents.

  • Byproduct management: Neutralization of HCl byproducts using aqueous NaHCO3\text{NaHCO}_3.

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, and thiols:

R-NH2+(3S)-3-(CF3)C5H9N-SO2ClR-NHSO2-piperidine-CF3+HCl\text{R-NH}_2 + \text{(3S)-3-(CF}_3\text{)C}_5\text{H}_9\text{N-SO}_2\text{Cl} \rightarrow \text{R-NHSO}_2\text{-piperidine-CF}_3 + \text{HCl}

This reactivity is exploited to synthesize sulfonamides, key motifs in drug discovery.

Reductive Transformations

Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the sulfonyl chloride to a thiol (SH-\text{SH}), enabling further derivatization.

Applications in Scientific Research

Pharmaceutical Development

The compound serves as a precursor to protease inhibitors and kinase modulators. For example:

  • Antibacterial agents: Derivatives exhibit MIC values of 28μg/mL2–8 \, \mu\text{g/mL} against Staphylococcus aureus and Escherichia coli.

  • Anticancer candidates: Sulfonamide analogs inhibit tumor cell proliferation (IC50=0.55μM\text{IC}_{50} = 0.5–5 \, \mu\text{M}) in vitro.

Agrochemical Innovation

Trifluoromethylated sulfonamides enhance herbicidal activity by disrupting plant acetolactate synthase (ALS).

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